Product packaging for Bis(4-(p-tolyl)thiazol-2-yl)methane(Cat. No.:CAS No. 380327-65-1)

Bis(4-(p-tolyl)thiazol-2-yl)methane

Cat. No.: B2697799
CAS No.: 380327-65-1
M. Wt: 362.51
InChI Key: DRVZXZHARHVFEW-UHFFFAOYSA-N
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Description

Bis(4-(p-tolyl)thiazol-2-yl)methane (CAS 380327-65-1) is an organic compound with the molecular formula C21H18N2S2 and a molecular weight of 362.51 . This bis-thiazole derivative is a valuable building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Thiazole-based derivatives are a subject of significant investigation in neuroscience, especially for neurodegenerative diseases. Structural analogs of this compound have demonstrated potent acetylcholinesterase (AChE) inhibitory activity in vitro, a key mechanism for potentially alleviating cholinergic deficit associated with conditions like Alzheimer's disease . Some related bis-thiazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including cervical (Hela) and ovarian (KF-28) cancers. The proposed mechanism of action for these anti-cancer compounds involves the induction of mitochondrial-dependent apoptosis , characterized by the upregulation of pro-apoptotic genes (e.g., bax, puma) and downregulation of anti-apoptotic genes (e.g., Bcl-2), alongside cell cycle arrest . Researchers utilize this compound as a key synthetic intermediate for constructing more complex heterocyclic systems. Its structure serves as a core scaffold in the synthesis of molecules evaluated for their binding affinity to biological targets like Pim-1 kinase, which is relevant in oncology research . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2S2 B2697799 Bis(4-(p-tolyl)thiazol-2-yl)methane CAS No. 380327-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S2/c1-14-3-7-16(8-4-14)18-12-24-20(22-18)11-21-23-19(13-25-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVZXZHARHVFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Bis 4 P Tolyl Thiazol 2 Yl Methane

Established Synthetic Routes to the Bis(4-(p-tolyl)thiazol-2-yl)methane Core

The traditional synthesis of bis(thiazolyl)methanes is typically a two-stage process: first, the formation of the substituted thiazole (B1198619) rings, followed by the coupling of two thiazole units via a methylene (B1212753) bridge.

Thiazole Ring Formation Reactions (e.g., Hantzsch Synthesis and its Variants)

The most fundamental and widely employed method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis. clockss.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the precursor to this compound, the key starting materials would be 2-bromo-1-(p-tolyl)ethan-1-one and a suitable thioamide, such as thioformamide (B92385) or a precursor that installs the desired functionality at the 2-position.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. rsc.org Variants of this synthesis can be performed under various conditions, including the use of greener deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol, which can serve as a reusable reaction medium and enhance the reactivity of the substrates. rsc.org The Hantzsch reaction is versatile, allowing for the preparation of a wide array of functionalized thiazoles that can serve as building blocks for more complex structures. researchgate.net

Condensation Reactions with Aldehyde and Formaldehyde (B43269) Precursors

The formation of the central methylene bridge in bis(thiazolyl)methane structures is commonly achieved through the acid-catalyzed condensation of a pre-formed 2,4-disubstituted thiazole with an aldehyde. researchgate.netscispace.com To synthesize this compound specifically, two equivalents of 4-(p-tolyl)thiazole are reacted with a formaldehyde source, such as an aqueous formaldehyde solution (formalin). researchgate.netresearchgate.net

The reaction is typically carried out in an acidic medium, for instance, using acetic acid or a catalytic amount of a strong mineral acid like hydrochloric acid. researchgate.netktu.edu The reaction proceeds by linking the C-5 position of two thiazole rings with the carbon atom from the formaldehyde precursor. researchgate.net Similarly, substituted bis(thiazol-5-yl)phenylmethanes can be synthesized by replacing formaldehyde with various aromatic aldehydes. researchgate.netktu.edu The products often crystallize directly from the reaction mixture. ktu.edu

Below is a table illustrating the synthesis of various bis(thiazolyl)methane derivatives through this condensation methodology.

Thiazole PrecursorAldehyde ReactantAcid CatalystResulting Product CoreReference
4-Phenyl-substituted N-carboxyalkylaminothiazoleFormaldehydeAcetic AcidBis(thiazol-5-yl)methane derivative researchgate.net
4-Phenyl-substituted N-carboxyalkylaminothiazoleAromatic AldehydesAcetic AcidBis(thiazol-5-yl)phenylmethane derivative researchgate.net
3-{N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)amino}propanoic acid4-ChlorobenzaldehydeHCl (conc.)Bis(thiazol-5-yl)(4-chlorophenyl)methane derivative ktu.edu
2,4-Disubstituted ThiazolesAromatic AldehydesNot specifiedBis(thiazol-5-yl)phenylmethane derivatives researchgate.net

Approaches Involving Carbenium Ion Intermediates for Bis(thiazol-5-yl)phenylmethane Formation

The mechanism for the acid-catalyzed condensation reaction to form bis(thiazol-5-yl)phenylmethanes is believed to proceed through a carbenium ion intermediate. ktu.edu In the presence of an acid catalyst, the aldehyde reactant is first protonated, increasing its electrophilicity. This is followed by an electrophilic attack by the C-5 position of the first thiazole molecule on the aldehyde's carbonyl carbon.

The resulting alcohol intermediate is then protonated in the acidic medium, leading to the elimination of a water molecule. This loss of water generates a resonance-stabilized carbenium ion. ktu.edudss.go.th This electrophilic intermediate is then rapidly attacked by the electron-rich C-5 position of a second thiazole molecule. The final deprotonation of this adduct yields the stable bis(thiazol-5-yl)phenylmethane product. ktu.edu The stability of the intermediate carbenium ion is a critical factor driving the reaction forward. beilstein-journals.orgresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

To address the limitations of classical synthetic methods, such as long reaction times and the use of hazardous solvents, advanced techniques have been applied to the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles and related structures. mdpi.comrdd.edu.iq The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.gov

For instance, in syntheses analogous to the Hantzsch reaction or subsequent condensation steps, microwave heating provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. clockss.orgrsc.org While specific data on the microwave-assisted synthesis of this compound is not detailed, the application of this technology to the synthesis of bis-β-lactams and thiazolyl-pyridazinediones demonstrates its potential for efficiently constructing complex heterocyclic systems. mdpi.comnih.gov

The following table compares conventional heating with microwave-assisted methods for the synthesis of related heterocyclic compounds, highlighting the significant increase in efficiency.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Synthesis of Bis-β-lactamsHours15-25 minutes75-83% nih.gov
Synthesis of Thiazolyl-PyridazinedionesNot specified2-6 minutes67-90% rdd.edu.iq
One-pot synthesis of N-substituted 2-aminothiazoles3-12 hours5-20 minutes40-94% clockss.org

Solid-Solid Reaction Methodologies for Related Derivatives

Solid-phase and solid-supported synthesis represent another advanced approach, offering advantages such as simplified purification, the potential for automation, and the development of combinatorial libraries. nih.govacs.org In the context of the Hantzsch synthesis, a simple and rapid procedure has been developed involving the solid-phase reaction of α-bromoketones with thioamides at room temperature, yielding thiazole derivatives in minutes. researchgate.net

This methodology can be extended to the synthesis of diverse thiazole libraries by anchoring one of the reactants to a solid support, such as a resin. nih.govmdpi.comnih.gov The synthesis proceeds by adding reagents in solution, and after the reaction is complete, the product can be cleaved from the solid support, simplifying the purification process as excess reagents and by-products are easily washed away. acs.org This technique allows for the incorporation of multiple points of diversity into the thiazole scaffold, which is a powerful strategy in drug discovery. nih.gov Although not explicitly reported for this compound, these solid-phase methods are highly applicable to the synthesis of its precursors and related structures.

Functionalization and Derivatization Strategies of this compound

The core structure of this compound serves as a versatile scaffold for extensive chemical modification. Researchers have developed numerous strategies to functionalize and derivatize this molecule, aiming to explore and expand its chemical space and potential applications. These methodologies primarily focus on the modification of appended functional groups and the introduction of diverse substituents onto the thiazole and phenyl rings.

Post-Synthetic Modifications of Carboxyl Groups

A key strategy for derivatization involves the chemical transformation of carboxyl groups attached to the bis(thiazolyl)methane framework, often via a linker. researchgate.netresearchgate.net These carboxyl groups, or their ester precursors, act as synthetic handles for introducing a wide array of functionalities. researchgate.netscispace.comresearchgate.net

Detailed research has shown that dipropionic acid derivatives, such as 3,3'-((((4-nitrophenyl)methylene)bis(4-(4-bromophenyl)thiazole-5,2-diyl))bis(naphthalen-1-ylazanediyl))dipropionic acid, can be synthesized and serve as platforms for further modification. nih.gov The carboxyl functional group is a crucial component of the pharmacophore, and its modification can significantly broaden the library of a compound's biological properties. researchgate.net

One common transformation is the conversion of carboxyl groups or their corresponding esters into hydrazides through hydrazinolysis. elaba.lt This reaction is particularly valuable as the resulting hydrazide fragment is a reactive intermediate. researchgate.netelaba.lt For instance, the hydrazinolysis of both ester groups on compounds like ethyl 2-[N-(4-methylphenyl)-N-(3-methoxy-2-methyl-3-oxopropyl)amino]-4-methylthiazole-5-carboxylate proceeds in a manner that allows for the synthesis of diverse structures by utilizing one or both of the newly formed hydrazine (B178648) fragments. elaba.lt These hydrazides can then be reacted with various reagents to introduce new heterocyclic systems. researchgate.netresearchgate.net

Table 1: Examples of Post-Synthetic Modifications of Carboxyl Groups

Starting Material Class Reagent(s) Product Class Reference
Bis(thiazolyl)methane with ester groups Hydrazine hydrate Bis(thiazolyl)methane with hydrazide groups elaba.lt
Bis(thiazolyl)methane with carboxylic acid groups Various amines/alcohols (for amidation/esterification) Amide or Ester derivatives researchgate.netnih.gov
3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids Formaldehyde or Aromatic Aldehydes Bis(thiazol-5-yl)methanes/Bis(thiazol-5-yl)phenylmethanes researchgate.netscispace.com
N-phenyl-N-thiocarbamoyl-β-alanine Hantzsch Method Thiazole derivatives with propanoic acid researchgate.net

Introduction of Diverse Substituents onto the Thiazole and Phenyl Moieties

Direct functionalization of the thiazole and the attached p-tolyl rings is a fundamental approach to creating a diverse library of derivatives. This involves electrophilic substitution, condensation reactions, and the introduction of various pharmacophoric groups. researchgate.netencyclopedia.pub

The synthesis of 2-aminothiazole (B372263) and 2-hydrazinothiazole derivatives is a well-established method for introducing nitrogen-based functionalities. The most common method is the Hantzsch thiazole synthesis, which involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment. encyclopedia.pub

To obtain 2-aminothiazole derivatives, thiourea (B124793) is typically used as the N-C-S reactant. encyclopedia.pubmdpi.com For the synthesis of 2-hydrazinothiazole derivatives, other thioamides such as thiosemicarbazides and thiosemicarbazones are employed, which yield the desired products in good yields. encyclopedia.pub These reactions allow for the incorporation of alkyl, aryl, or heteroaryl substituents at various positions of the thiazole ring. encyclopedia.pub Furthermore, N,N-disubstituted aminothiazole derivatives can be prepared through various condensation reactions and subsequent modifications. researchgate.netresearchgate.net The resulting amino and hydrazino groups serve as points for further derivatization, enabling the extension of the molecular framework. elaba.lt

Table 2: Reagents for Aminothiazole and Hydrazinothiazole Synthesis

Target Derivative Key Reagent Synthetic Method Reference
2-Aminothiazole Thiourea Hantzsch Synthesis encyclopedia.pubmdpi.com
2-Hydrazinothiazole Thiosemicarbazide Hantzsch Synthesis encyclopedia.pub
N,N-Disubstituted Aminothiazole Substituted Thioureido Acids Hantzsch Reaction / Condensations researchgate.netresearchgate.net

The this compound scaffold can be expanded by incorporating additional heterocyclic rings or by constructing fused ring systems. researchgate.net This strategy leads to the creation of more complex, polycyclic molecules.

A versatile method involves utilizing the reactive hydrazide derivatives mentioned previously (Section 2.3.1.). These hydrazides can be cyclized with various reagents to form new heterocyclic systems such as pyrroles, pyrazoles, and triazoles. elaba.lt For example, reacting a dihydrazide with a 1,3-dicarbonyl compound can lead to the formation of pyrazole (B372694) rings.

Furthermore, direct condensation reactions on the thiazole ring can yield fused systems. Research has demonstrated the synthesis of derivatives bearing fused dihydroquinolone and naphthoquinone moieties. researchgate.net The reaction of N-(4-hydroxyphenyl)-N-carboxyalkylaminothiazole precursors with 2,3-dichloro-1,4-naphthoquinone, for instance, results in the formation of a fused naphthoquinone ring system. researchgate.net Similarly, intramolecular cyclization reactions can lead to the formation of bridged and fused bicyclic systems. nih.gov

A more advanced derivatization strategy involves the incorporation of organometallic fragments, with ferrocenyl groups being a notable example. researchgate.net Ferrocene, an organometallic compound with a stable sandwich structure, can be integrated into the molecular design to impart unique electrochemical properties and to act as a bioisostere for phenyl groups. mdpi.comwikipedia.org

The synthesis of novel ferrocenyl-containing thiazole derivatives has been successfully achieved. researchgate.net These syntheses can involve the reaction of a precursor, such as 2-amino-4-ferrocenyl-5-(1H-1,2,4-triazole-1-yl)-1,3-thiazole, with other reagents to build upon the ferrocene-containing scaffold. researchgate.net The introduction of a ferrocenyl moiety can significantly alter the molecule's three-dimensional structure, lipophilicity, and electronic properties, which can influence its interactions with biological targets. mdpi.comnih.gov The development of such organometallic hybrids combines the structural features of the thiazole framework with the distinct properties of the ferrocenyl group. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the bis(4-(p-tolyl)thiazol-2-yl)methane molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the protons.

In a typical ¹H NMR spectrum of a related compound, bis(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methane, a singlet observed at 4.95 ppm is attributed to the two protons of the bridging methylene (B1212753) group (CH₂). The aromatic protons of the p-tolyl groups and the imidazopyridine rings resonate in the downfield region between 6.43 and 7.75 ppm. Specifically, the protons of the p-tolyl methyl groups would appear as a singlet further upfield. For instance, in a similar structure, the methyl protons (CH₃) are observed at 2.30 ppm. nih.gov

A study on N,N′-(Hexane-1,6-diyl)bis[3-phenyl-4-(p-tolyl)thiazol-2(3H)-imine] showed aromatic and thiazole (B1198619) proton signals in the range of 6.88–8.34 ppm. mdpi.com In another related molecule, 4-methyl-7-[4-(p-tolyl)-1H-1,2,3-triazol-1-yl]-2H-chromen-2-one, the methyl protons of the tolyl group resonate at 2.36 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Protons in Structures Related to this compound

Functional GroupChemical Shift (δ) in ppmMultiplicityReference
Methylene (CH₂)4.95Singlet acs.org
Aromatic (Ar-H)6.43 - 8.34Multiplet mdpi.comacs.org
Methyl (CH₃)2.30 - 2.36Singlet nih.govmdpi.com

Note: The data presented is for structurally similar compounds and serves to illustrate the expected spectral regions for the protons in this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

For the related compound, bis(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methane, the signal for the methylene carbon (CH₂) appears at 19.6 ppm. acs.org The carbons of the aromatic rings and the heterocyclic systems show a range of signals in the downfield region, typically between 112.2 and 144.8 ppm. acs.org The carbon of the methyl group (CH₃) in a p-tolyl moiety is typically found around 21.0 ppm. mdpi.com The C=N carbon of the thiazole ring in a similar compound was observed at 170.08 ppm. plos.org

Table 2: Representative ¹³C NMR Spectral Data for Carbons in Structures Related to this compound

Functional GroupChemical Shift (δ) in ppmReference
Methylene (CH₂)19.6 acs.org
Methyl (CH₃)21.0 mdpi.com
Aromatic/Heterocyclic (C)112.2 - 144.8 acs.org
Thiazole (C=N)170.08 plos.org

Note: The data is derived from analogous structures to predict the chemical shifts for this compound.

While specific 2D NMR data for this compound is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal the coupling between adjacent protons, helping to trace the connectivity within the tolyl and thiazole rings. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations for the C=N bond within the thiazole ring are expected in the region of 1605-1627 cm⁻¹. mdpi.comhilarispublisher.com The C=C stretching vibrations of the aromatic rings would appear in the 1500-1600 cm⁻¹ range. The presence of the tolyl group would also give rise to C-H bending vibrations. For instance, a related compound containing a thiazole ring showed a C=N stretch at 1568 cm⁻¹. hilarispublisher.com Another study on a bis-heterocyclic compound reported a C=O stretch at 1683 cm⁻¹ and an N-H stretch at 3338 cm⁻¹, which are not present in the target molecule but illustrate the utility of IR in identifying specific functional groups. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch> 3000 mdpi.com
Thiazole C=N Stretch1605 - 1627 mdpi.comhilarispublisher.com
Aromatic C=C Stretch1500 - 1600 mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the methylene bridge, leading to the formation of ions corresponding to the tolyl-thiazole fragments. For example, in the mass spectrum of a similar bis-heterocyclic compound, the molecular ion peak was observed and its fragmentation pattern was analyzed to confirm the structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For a related bis(imidazo[1,2-a]pyridine) derivative, the calculated m/z for the [M+H]⁺ ion was 401.1761, and the found value was 401.1767, confirming its elemental formula of C₂₇H₂₁N₄. acs.org Similarly, for this compound, HRMS would provide an exact mass measurement, confirming its elemental composition of C₂₁H₁₈N₂S₂ and thus unequivocally verifying its identity. clockss.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a pivotal analytical method that provides precise information about the arrangement of atoms within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can deduce the electron density distribution and, consequently, the exact position of each atom in the molecule.

The collected diffraction data would first be used to determine the unit cell parameters—the dimensions and angles of the fundamental repeating unit of the crystal. This, in turn, reveals the crystal system to which this compound belongs (e.g., monoclinic, orthorhombic, etc.). Further analysis of the systematic absences in the diffraction data would lead to the assignment of the space group, which describes the symmetry elements present within the crystal lattice.

A detailed crystallographic study would illuminate the non-covalent interactions that govern the packing of this compound molecules in the crystal. The presence of aromatic tolyl and thiazole rings suggests the potential for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. Although the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds might play a role in stabilizing the crystal structure. The precise distances and angles of these interactions would be quantified from the diffraction data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to study various aspects of "Bis(4-(p-tolyl)thiazol-2-yl)methane" and related thiazole (B1198619) derivatives. researchgate.netmjcce.org.mk

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in "this compound," a process known as geometry optimization. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar bis(benzoxazol-2-yl)methane structures reveal the bond lengths and angles around the central methylene (B1212753) bridge. d-nb.info The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations. This fundamental information is crucial for understanding the molecule's reactivity and physical properties. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive and undergo charge transfer. researchgate.netscience.gov FMO analysis for related thiazole derivatives has shown that the HOMO is often localized on the thiazole ring. researchgate.net

Table 1: Frontier Molecular Orbital Data for Related Thiazole Derivatives

Compound/MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-4-(p-tolyl)thiazole (B3LYP/6-311G(d,p))-5.54--
4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7-methyl-coumarin (B3LYP/6-311G(d,p))---
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate--4.6255

DFT calculations can accurately predict spectroscopic parameters, which aids in the characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.netrsc.org For example, in the characterization of bis(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methane, the experimental ¹H NMR spectrum showed a singlet for the methylene bridge protons at 4.94 ppm and a singlet for the methyl protons at 2.41 ppm. acs.org The IR spectrum displayed characteristic bands for C-H and C-N stretching. acs.org The Gauge-Including Atomic Orbital (GIAO) method is often used within DFT to predict NMR chemical shifts with good accuracy. researchgate.netliverpool.ac.uk

The study of protonated forms of "this compound" is important for understanding its behavior in acidic environments and its potential as a ligand in coordination chemistry. DFT calculations can model the protonation at different basic sites within the molecule, typically the nitrogen atoms of the thiazole rings. These calculations can determine the relative energies of the different protonated species, identifying the most likely site of protonation. mdpi.com The analysis also reveals how protonation affects the electronic structure and geometry of the molecule. researchgate.net For related thiazole derivatives, it has been shown that protonation can lead to significant changes in the electron distribution and bond lengths within the thiazole ring. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is extensively used in drug discovery to understand how a ligand, such as "this compound," might interact with a biological target, typically a protein or enzyme. nih.govmdpi.comdntb.gov.ua

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (in kcal/mol), between a ligand and a target protein. nih.gov A lower binding energy generally indicates a more stable complex. These simulations also provide insights into the molecular recognition mechanism, revealing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com For instance, in studies of related bis-thiazole compounds targeting bacterial enzymes, docking has identified key amino acid residues involved in the binding. plos.org Although specific docking studies for "this compound" were not found, research on similar structures highlights the potential of this class of compounds to interact with various biological targets. plos.orgderpharmachemica.com

Identification of Key Interacting Residues and Interaction Types

Molecular docking studies on bis-thiazole derivatives have been instrumental in identifying the key amino acid residues and the nature of interactions that govern their binding to biological targets. For instance, in the context of cancer therapy, molecular docking simulations of bis-thiazole derivatives with Pim-1 kinase, a protein implicated in various cancers, have revealed crucial binding interactions. frontiersin.orgnih.gov

Specifically, compounds 5a and 5b were found to form two hydrogen bonds with the key amino acid residue Lys 67 within the active site of Pim-1 kinase. frontiersin.orgnih.gov This interaction is considered significant for the inhibitory activity of these compounds. Similarly, docking studies of thiazole-containing retinoids with the retinoic acid receptor (RAR)α have highlighted the importance of a hydrogen bonding interaction between the thiazole moiety and Ser232 of the receptor. nih.gov

Beyond hydrogen bonds, hydrophobic interactions also play a critical role. The presence of a bulky hydrophobic region in certain thiazole-containing retinoids, such as in compounds GZ23 and GZ25, was found to be important for effective interaction with the RAR binding pockets. nih.gov In studies of bis-thiazole derivatives as potential antibacterial agents, interactions with the active site of bacterial enzymes are key. For example, molecular docking of novel bis-thiazole compounds with the target protein (PDB ID 3O15) has been used to elucidate their interaction mechanisms. doaj.org

The following table summarizes key interacting residues and interaction types for related thiazole derivatives with their respective protein targets.

Compound/Derivative ClassProtein TargetKey Interacting ResiduesInteraction Types
Bis-thiazole derivatives (5a, 5b)Pim-1 kinaseLys 67Hydrogen Bonds
Thiazole-containing retinoidsRARαSer232Hydrogen Bonds
Thiazole-containing retinoids (GZ23, GZ25)RARαNot specifiedHydrophobic Interactions
Novel bis-thiazole compoundsTarget Protein (PDB ID 3O15)Not specifiedNot specified
Thiazolyl-triazole Schiff basesDNA Gyrase A (L. monocytogenes)Not specifiedNot specified
Thiazole derivativesLasR (P. aeruginosa)Not specifiedHydrogen Bonds, π-π Interactions

Virtual Screening and Lead Optimization Studies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This method is a cost-effective alternative to high-throughput screening.

In the quest for new antimicrobial agents, virtual screening of thiazole derivatives has proven to be a valuable strategy. nih.govmdpi.com For example, a virtual screening of thiazolyl-triazole Schiff bases was performed to identify potential inhibitors of DNA gyrase, a crucial bacterial enzyme. nih.govmdpi.com This screening, coupled with in silico ADMET (absorption, distribution, metabolism, elimination, toxicity) profiling, identified a lead compound with favorable drug-like properties. nih.govmdpi.com

Similarly, a structure-based virtual screening of a library of novel thiazole derivatives from the ZINC database was conducted to identify new inhibitors of the LasR quorum sensing receptor in Pseudomonas aeruginosa. nih.gov This approach led to the identification of promising hit compounds that were further analyzed for their binding interactions. nih.gov

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are a key component of this process. For bis-thiazole derivatives, SAR studies have provided insights into how structural modifications affect their biological activity. For instance, in a series of bis-thiazole derivatives with cytotoxic activity, the presence of two electron-withdrawing chloro groups in compound 5f was found to significantly enhance its potency. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. It allows for the observation of the dynamic behavior of a system over time, providing insights that are not accessible through static modeling techniques like molecular docking.

Investigation of Ligand Conformational Dynamics within Binding Pockets

MD simulations are particularly useful for investigating the conformational dynamics of a ligand within the binding pocket of a protein. tandfonline.com This provides a more realistic picture of the binding event and the stability of the ligand-protein complex. For instance, MD simulations have been employed to study the stability of thiazole-chalcone hybrid compounds complexed with DNA gyrase B. bohrium.com These simulations can reveal how the ligand adapts its conformation to fit optimally within the binding site and can help to identify the most stable binding modes.

In a study of thiazole derivatives as LasR inhibitors, MD simulations were performed on the most promising hit compound to assess the stability of the protein-ligand complex. The root mean square deviation (RMSD) of the complex was monitored over the simulation time to evaluate its stability. plos.org Similarly, MD simulations of a thiazole derivative in complex with lanosterol (B1674476) 14-alpha demethylase showed initial fluctuations followed by stabilization, indicating the dynamic process of the ligand settling into a stable binding pose. rsc.org

Adsorption Studies on Material Surfaces for Related Compounds

The principles of molecular simulations can also be applied to study the interaction of molecules with material surfaces. This is particularly relevant for understanding the performance of thiazole derivatives as corrosion inhibitors. researchgate.netresearchgate.net Theoretical studies have investigated the adsorption of thiazole and its derivatives on metal surfaces, such as iron and copper, to elucidate the mechanism of corrosion inhibition. researchgate.netjchemlett.comsemanticscholar.orgresearchgate.net

Density Functional Theory (DFT) and Monte Carlo simulations are often used to model the adsorption of these molecules on metal surfaces. semanticscholar.orgresearchgate.net These studies have shown that thiazole derivatives can adsorb on the metal surface in a parallel orientation, which ensures strong interaction and the formation of a protective layer. semanticscholar.org The adsorption energy and the nature of the interaction (physisorption or chemisorption) can be calculated to predict the inhibition efficiency. For example, low adsorption energies suggest that the compounds are adsorbed onto the iron surface through weaker van der Waals forces, indicating physical adsorption. jchemlett.com In other cases, the formation of covalent bonds between the thiazole ring's heteroatoms (sulfur and nitrogen) and the metal atoms points towards chemisorption. mdpi.com

Advanced Interaction Analysis Techniques

To gain a deeper and more quantitative understanding of the interactions that stabilize molecular complexes and crystal structures, advanced computational techniques are employed.

Hirshfeld Surface Analysis for Quantification of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain insights into the nature and extent of different non-covalent interactions.

The following table presents a summary of the percentage contributions of major intermolecular contacts from Hirshfeld surface analyses of different thiazole derivatives.

CompoundH···HO···H/H···OS···H/H···SN···H/H···NC···H/H···COther Significant Contacts
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov37.6%16.8%15.4%13.0%7.6%-
Thiazolyl-pyrazole hybrid 2 researchgate.net39.6%-22.1% (S...H)7.9%27.5%S...S (1.6%), S...C (0.2%), C...N (0.7%), C...C (0.4%)
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate uomphysics.net26.2%--7.4%--
[Zn(MBT)₂(phen)] iucr.org17.0%-26.5%8.1%40.5%C...C (3.3%), S...S (2.5%)

This quantitative data is invaluable for understanding the forces that govern the self-assembly of these molecules in the solid state, which can influence their physical properties and bioavailability.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico structure-activity relationship (SAR) studies are instrumental in deciphering how the chemical structure of a compound and its analogs influences their biological activity. These computational methods, particularly molecular docking, provide insights into the binding affinities and interaction modes with biological targets, thereby guiding the rational design of more potent and selective derivatives. For this compound and related scaffolds, in silico SAR studies have been crucial in elucidating their potential as antimicrobial and anticancer agents.

A significant body of research has focused on the antimicrobial properties of bis(thiazol-5-yl)phenylmethane derivatives, which are structurally related to this compound. A series of these compounds demonstrated selective and potent activity against the gram-positive bacterium Staphylococcus aureus, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 64 μg/mL. nih.govresearchgate.net

Computational modeling studies identified the S. aureus MurC ligase, an essential enzyme in peptidoglycan biosynthesis, as a potential molecular target. nih.govplos.orgamr-insights.eu The most active derivatives from this series, including the phenylmethane-based (p-tolyl) derivative 23a , were predicted to bind effectively within the active site of MurC ligase. nih.gov The in silico analysis revealed that the stability of the ligand-protein complex is maintained through crucial interactions, specifically the formation of bonds with the amino acid residues Ser12 and Arg375. nih.gov The presence of nitro and dimethylamine (B145610) substituents on the (p-tolyl) derivative 23a was identified as being particularly important for its high bactericidal activity. nih.gov

**Table 1: Antimicrobial Activity of Bis(thiazol-5-yl)phenylmethane Derivatives against *S. aureus***

CompoundSubstituentsMIC (μg/mL)Reference
Derivative 23aPhenylmethane-based (p-tolyl) with nitro and dimethylamine groups2 - 64 nih.gov
Derivative 28bNaphthalene-based with fluorine and nitro groups2 - 64 nih.gov

Beyond antimicrobial applications, the 4-(p-tolyl)thiazole scaffold has been investigated for its anticancer potential. Derivatives of [4-(p-Tolyl)-1,3-thiazol-2-yl]hydrazine have shown promising antiproliferative activity against various cancer cell lines. derpharmachemica.com SAR studies on these compounds indicate that the nature and position of substituents on the core structure significantly influence their cytotoxic efficacy. For instance, N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. nih.gov Compound 4c , featuring a nitro group at the para position of the phenyl ring, showed the highest activity against the SKNMC cell line, while compound 4d , with a chlorine atom at the meta position, was most effective against the Hep-G2 cell line. nih.gov This highlights the nuanced role that substituent positioning plays in determining target-specific cytotoxicity.

Table 2: Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

CompoundSubstituentCell LineIC₅₀ (µM)Reference
4aortho-NO₂Hep-G2>25 nih.gov
4bmeta-NO₂SKNMC15.3 ± 1.12 nih.gov
4cpara-NO₂SKNMC10.8 ± 0.08 nih.gov
4dmeta-ClHep-G211.6 ± 0.12 nih.gov
4epara-ClHep-G222.3 ± 1.89 nih.gov

The versatility of the thiazole scaffold is further demonstrated by computational and biological studies on other related structures. For example, bis-thiazole derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds showing potent IC₅₀ values against cervical (HeLa) and ovarian (KF-28) cancer cell lines, which was rationalized through molecular docking studies targeting Pim-1 kinase. frontiersin.org Similarly, other research has explored thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity, again using computational studies to understand the SAR. academie-sciences.fr These collective findings underscore the power of in silico SAR derivation in exploring the therapeutic potential of the this compound scaffold and guiding future drug discovery efforts.

Coordination Chemistry and Metallosupramolecular Applications

Ligand Design Principles and Coordination Motifs of Bis(thiazol-2-yl)methane

The design of bis(thiazol-2-yl)methane ligands is predicated on the presence of two key features: the nitrogen atoms of the thiazole (B1198619) rings, which act as primary donor sites, and the flexible methylene (B1212753) bridge that connects them. This arrangement allows the ligand to adopt various conformations, leading to a range of coordination motifs.

Key design principles influencing the coordination behavior include:

N,N'-Chelation: The two nitrogen atoms can coordinate to a single metal center to form a stable six-membered chelate ring. This is a common coordination mode for this class of ligands.

Bridging Bidentate: The ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This can lead to the formation of dinuclear complexes or coordination polymers.

Steric and Electronic Effects: Substituents on the thiazole rings, such as the p-tolyl groups in Bis(4-(p-tolyl)thiazol-2-yl)methane, can influence the ligand's steric bulk and the electron density on the donor nitrogen atoms. These factors can affect the stability and geometry of the resulting metal complexes. For instance, bulky substituents may favor the formation of discrete complexes over polymeric structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with bis(thiazol-2-yl)methane ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques.

Spectroscopic methods are crucial for elucidating the structure and bonding in metal complexes.

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation can confirm the coordination of the ligand to the metal ion. Ligand-field transitions (d-d transitions) and charge-transfer bands provide information about the geometry and electronic structure of the metal center.

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the thiazole ring, particularly the C=N stretching frequency, upon coordination can provide evidence of ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding mode.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, ESR spectroscopy provides information about the electronic environment of the unpaired electron(s) and can help in determining the oxidation state and coordination geometry of the metal ion.

Magnetic Susceptibility: This technique is used to determine the magnetic properties of a complex, which can indicate the number of unpaired electrons and thus the spin state of the metal ion.

While detailed spectroscopic data for complexes of this compound are not available, studies on related 3d transition metal complexes with bis(pyrazolyl)methane ligands have utilized these techniques to characterize their octahedral geometries researchgate.netbohrium.com.

A notable example is the crystal structure of [Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II) , a closely related analogue. In this complex, the bis(4-methyl-1,3-thiazol-2-yl)methane ligand coordinates to the tungsten(II) center in a chelating fashion through the two imine nitrogen atoms nih.gov. The tungsten center is heptacoordinate with a capped-octahedral geometry nih.gov. The chloro ligands are positioned trans to each other nih.gov.

Selected Bond Lengths and Angles for [WCl₂(C₉H₁₀N₂S₂)(CO)₃] nih.gov
Bond Length (Å)
W1—Cl12.4708 (17)
W1—Cl22.528 (2)
Angle Degree (°)
Cl1—W1—Cl2156.98 (7)

This data is for the bis(4-methyl-1,3-thiazol-2-yl)methane complex, as a proxy for the title compound.

Coordination Modes of the Bis(thiazol-2-yl)methane Ligand

The flexible methylene linker in bis(thiazol-2-yl)methane ligands allows for various coordination modes, influencing the final architecture of the metallosupramolecular assembly.

The most common coordination mode for bis(thiazol-2-yl)methane ligands involves the donation of the lone pair of electrons from the two thiazole nitrogen atoms to a single metal center, forming a stable six-membered chelate ring. This bidentate N,N'-chelation is observed in the tungsten(II) complex of bis(4-methyl-1,3-thiazol-2-yl)methane, where the ligand coordinates to the metal center via the imine nitrogen atoms nih.gov. This mode of coordination is fundamental to the formation of discrete metal complexes and is a key motif in the design of functional metallosupramolecular structures.

Exploration of Other Coordination Modes (e.g., bridging, bisphosphine coordination for related ligands)

While simple chelation is a common coordination mode for bis(azolyl)methane ligands, their structural flexibility allows for more complex interactions, particularly the formation of bridged structures and coordination polymers. Research into related ligand systems, such as those based on bis(pyrazolyl)methane and their phosphine (B1218219) analogues, reveals a rich variety of coordination behaviors beyond intramolecular chelation.

Ditopic ligands, which possess two separate coordinating units, are prime candidates for forming bridges between metal centers. A ligand featuring two bis(pyrazolyl)methane groups linked by an amide bridge, for instance, has been shown to coordinate with various metals in either a κ²-μ-κ² or a κ³-μ-κ² fashion. nih.gov This bridging capability leads to the formation of discrete bimetallic complexes or extended one-dimensional coordination polymers, depending on the coordination preferences of the metal ion. nih.gov The self-assembly of such structures is often directed by the coordination geometry of the metal. eiu.edu

Furthermore, the introduction of phosphine donors into the azole rings of these ligands creates bisphosphine compounds with versatile coordinating abilities. Studies on bis(azol-1-yl)methane-based bisphosphines demonstrate several coordination modes. While standard κ²-P,P chelation is observed, these ligands can also adopt a head-to-tail κ²-P,N coordination mode. researchgate.netrsc.org This specific arrangement facilitates the formation of binuclear complexes with metals like rhodium(I) and palladium(II), where the ligand bridges two metal centers. researchgate.netrsc.org Similarly, 1,2-bis(diphenylphosphino)methane (dppm) ligands, which share the CH₂ linker, are known to facilitate the formation of binuclear gold(I) complexes through bridging coordination. nih.gov These examples from related systems suggest that "this compound" and its derivatives could potentially act as bridging ligands, enabling the construction of intricate metallosupramolecular architectures and bimetallic catalysts.

Ligand TypeMetal Ion(s)Observed Bridging ModeResulting Structure
Ditopic bis(pyrazolyl)methaneAg(I), Pd(II), Re(I), Fe(II)κ²-μ-κ² or κ³-μ-κ²Binuclear complexes, Coordination polymer
Bis(azol-1-yl)methane-based bisphosphineRh(I), Pd(II)κ²-P,N (head-to-tail)Binuclear complexes
1,2-Bis(diphenylphosphino)methane (dppm)Au(I)μ-dppmBinuclear complexes

Theoretical Models for Ligand-Metal Interactions and Electronic Structure of Complexes

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of ligand-metal interactions and the electronic properties of the resulting complexes. For compounds like "this compound", Density Functional Theory (DFT) is a primary method used to investigate geometric and electronic structures. nih.govresearchgate.net

DFT calculations can predict the preferred coordination geometries of metal complexes and elucidate the nature of the bonding between the ligand and the metal center. mdpi.comsemanticscholar.org Methodologies such as Natural Energy Decomposition Analysis (NEDA) can be employed to dissect the metal-ligand bond into its constituent parts, such as electrostatic attraction, Pauli repulsion, and charge-transfer (covalent) contributions. mdpi.comsemanticscholar.org For instance, studies on lead(II) complexes with various macrocyclic ligands have used NEDA to reveal a strong electrostatic character in the bonding, with charge transfer having a comparable energetic contribution only for neutral ligands. mdpi.comsemanticscholar.org Such analyses can highlight the importance of specific donor atoms; in many systems, carboxylate oxygen and aromatic nitrogen donors show superior charge transfer capabilities. semanticscholar.org

Computational models are also crucial for understanding more complex bonding scenarios. In-depth computational analysis of nickel and palladium complexes with digallane ligands, for example, described the interaction in terms of a σ-complex, akin to the Dewar–Chatt–Duncanson model, which involves both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. nih.gov Time-dependent DFT (TD-DFT) can further be used to predict and interpret the electronic absorption spectra of these complexes, correlating specific electronic transitions with their molecular orbital origins. nih.govresearchgate.net These theoretical approaches, though often applied to related systems, provide a framework for predicting the stability, reactivity, and photophysical properties of complexes formed with bis(thiazol-2-yl)methane ligands.

Catalytic Applications of Bis(thiazol-2-yl)methane Metal Complexes

The structural and electronic properties of bis(azolyl)methane ligands make their metal complexes promising candidates for homogeneous catalysis. The ability to tune the steric and electronic environment around the metal center by modifying the ligand backbone is a key advantage. While specific catalytic applications for "this compound" are not extensively documented, research on related bis(azolyl)methane and particularly their bisphosphine analogues demonstrates significant catalytic activity in important organic transformations. eiu.edursc.org

Metal complexes of phenyl-modified bis(pyrazolyl)methane ligands have been investigated for a range of catalytic reactions, including hydrogenation, oxidation, and ethylene (B1197577) oligomerization and polymerization. eiu.edu The development of bisphosphine ligands based on a bis(azol-1-yl)methane platform has opened avenues for their use in reactions like hydroformylation. researchgate.netrsc.org

Investigation in Organic Transformations (e.g., Hydroformylation of Styrene (B11656) Derivatives for related compounds)

A notable application for metal complexes of related ligands is in the field of hydroformylation, a fundamental industrial process that converts alkenes into aldehydes. Research has shown that rhodium(I) complexes generated in situ with bis(2-diphenylphosphinoimidazol-1-yl)methane, a bisphosphine ligand built on a bis(azolyl)methane scaffold, are effective catalysts for this transformation. rsc.org

These rhodium(I) catalysts have demonstrated moderate to good selectivity in the hydroformylation of various styrene derivatives. rsc.org The selectivity of the hydroformylation reaction (i.e., the ratio of linear to branched aldehyde products) is a critical parameter, and it is strongly influenced by the structure of the phosphine ligand. The bidentate nature of these ligands helps to create a well-defined and stable coordination sphere around the rhodium center, which in turn controls the regioselectivity of the catalytic process. The success of these related bisphosphine systems underscores the potential of metal complexes derived from "this compound" and its functionalized analogues as catalysts in synthetically important organic reactions.

Biological Research Applications: Mechanistic and Target Oriented Studies

Antimicrobial Research Focus and Mechanistic Insights

The rise of drug-resistant bacteria has spurred the search for novel antimicrobial agents. Derivatives of Bis(4-(p-tolyl)thiazol-2-yl)methane have emerged as a promising class of compounds in this area.

A series of bis(thiazol-5-yl)phenylmethane derivatives have been evaluated for their efficacy against drug-resistant Gram-positive bacteria. These studies have demonstrated a selective mechanism of action, with notable activity against various strains of Staphylococcus aureus (S. aureus), including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) strains. The minimum inhibitory concentrations (MIC) for these derivatives against S. aureus were found to be in the range of 2–64 μg/mL. In contrast, significantly lower activity was observed against vancomycin-resistant Enterococcus faecalis, with MIC values around 64 μg/mL.

Some of the most active derivatives exhibited strong, near-MIC bactericidal activity against S. aureus. This indicates that these compounds are capable of not just inhibiting bacterial growth but actively killing the bacteria.

Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. The ability of bis(thiazolyl)methane derivatives to inhibit biofilm formation is therefore a critical area of investigation. Research has shown that these compounds can effectively disrupt the formation of biofilms by pathogenic bacteria. The mechanisms behind this inhibition are thought to involve the disruption of key bacterial processes required for biofilm development, though the precise pathways are still under investigation.

To understand the mode of action of these compounds at a molecular level, researchers have focused on identifying their specific bacterial targets. For S. aureus, the MurC ligase has been identified as a potential target. MurC is an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of MurC ligase disrupts cell wall synthesis, leading to bacterial cell death. Ligand binding analysis and molecular docking studies have been employed to model the interaction between the bis(thiazolyl)methane derivatives and the active site of the MurC ligase, providing insights into the structural requirements for effective binding and inhibition.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. Research has shown that the nature and position of substituents on the phenyl rings of the bis(thiazolyl)methane scaffold play a significant role in their antibacterial activity. For instance, the presence of certain functional groups can enhance the compound's ability to interact with its molecular target or improve its penetration through the bacterial cell membrane. These SAR studies provide a roadmap for the rational design of more effective antimicrobial agents based on the bis(thiazolyl)methane core structure. researchgate.net

Anti-Inflammatory Research Paradigms

In addition to their antimicrobial properties, derivatives of this compound have also been investigated for their potential to combat inflammation.

Preliminary in vitro studies have indicated that certain newly synthesized bis(thiazolyl)methane derivatives possess anti-inflammatory properties. In some cases, the observed activity was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The exploration of their anti-inflammatory mechanisms is ongoing, with research focusing on their ability to modulate key inflammatory pathways. In vitro models, such as assays for cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition, are being utilized to pinpoint the specific molecular targets through which these compounds exert their anti-inflammatory effects.

Anticancer Research Strategies and Molecular Targets

Thiazole-containing compounds are actively investigated for their anticancer properties, targeting various hallmarks of cancer through diverse mechanisms. mdpi.commdpi.com Strategies include enzyme inhibition, disruption of cellular proliferation, and interaction with genetic material.

Histone acetyltransferases (HATs) are critical enzymes in epigenetic regulation, and their dysfunction is linked to several diseases, including cancer. nih.gov The 4-aryl-2-hydrazinothiazole nucleus, which is structurally related to the units in this compound, is considered a promising scaffold for developing HAT inhibitors. derpharmachemica.com

Specific thiazole (B1198619) derivatives have been identified as potent inhibitors of HAT enzymes like Gcn5 (General control non-depressible 5) and p300. derpharmachemica.comresearchgate.net For example, the compound Cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone (CPTH2) was found to be a selective inhibitor of Gcn5, and its derivative CPTH6 inhibits both Gcn5 and pCAF (p300/CBP-associated factor). researchgate.netactivemotif.comnih.gov These inhibitors often work by competing with the histone substrate or the cofactor Acetyl-CoA. researchgate.net The development of such inhibitors is a key strategy in anticancer research, as down-regulation of GCN5 and p300 can lead to an antiproliferative effect. derpharmachemica.com

CompoundTarget Enzyme(s)Key Research FindingReference
Cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone (CPTH2)Gcn5Demonstrated specific chemical-genetic interaction with Gcn5p and inhibited in vitro HAT reactions. nih.gov
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6)Gcn5, pCAFReduces histone and α-tubulin acetylation; induces apoptosis in human leukemia cells. researchgate.net
1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazineGCN5, p300Reported to inhibit these HATs and possess antiproliferative activity. derpharmachemica.com

Thiazole derivatives have demonstrated antiproliferative activity against aggressive cancer cell lines, including those from neuroblastoma and glioblastoma. derpharmachemica.com The compound 1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazine was reported to possess antiproliferative effects in these specific cell lines, linked to its HAT inhibition mechanism. derpharmachemica.com Glioblastoma cells, in particular, have shown high sensitivity to agents that disrupt microtubule structures, a target for some heterocyclic compounds. nih.gov While not all thiazoles target tubulin, the broad antiproliferative activity of the class against various cancer types, including prostate and breast cancer, underscores their therapeutic potential. mdpi.com

The structure of this compound, with its two planar thiazole systems, suggests a potential for interaction with DNA. A well-studied mechanism for such molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxic effects.

A classic example is the homodimeric thiazole orange dye, TOTO, which is a bis-thiazole compound. Studies using 1H NMR spectroscopy have shown that TOTO bis-intercalates into DNA, preferentially binding to sequences like (5'-CTAG-3')2. nih.gov This bis-intercalation involves both thiazole moieties inserting into the DNA strand, a mode of binding that could be hypothesized for this compound. Other studies on different thiazole-containing hybrids have also pointed towards an intercalative binding mode as a mechanism for their biological activity. researchgate.netacs.org

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a target protein. This in silico approach is invaluable in screening libraries of compounds and in understanding structure-activity relationships at a molecular level. For thiazole derivatives, docking studies have been performed against numerous oncological targets.

These targets include enzymes crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and histone acetyltransferases like p300 and pCAF. mdpi.comresearchgate.net Docking analyses have helped to elucidate the crucial binding contacts that are responsible for the inhibition of these enzymes by thiazole-based compounds. researchgate.net Such studies are essential for the rational design of new, more potent, and selective anticancer agents based on the thiazole scaffold. derpharmachemica.com

Enzyme Inhibition Studies

The therapeutic effects of thiazole derivatives are often rooted in their ability to inhibit specific enzymes. As discussed, HATs like GCN5 and p300 are major targets in anticancer research. nih.govderpharmachemica.com Beyond HATs, thiazole-based compounds have been investigated as inhibitors of a wide array of other enzymes.

In the context of anti-inflammatory action, the inhibition of COX and LOX enzymes is a primary mechanism. researchgate.net In anticancer applications, various kinases are prominent targets. For example, some benzothiazole (B30560) derivatives have been synthesized and evaluated as inhibitors of p38α MAP kinase. nih.gov Furthermore, other studies have focused on developing thiazole hybrids as inhibitors of tyrosine kinases, which are key regulators of cell proliferation and survival. mdpi.com The broad inhibitory capacity of the thiazole scaffold makes it a versatile platform for developing targeted therapies for a range of diseases.

Alpha-Glucosidase Inhibition Research and Binding Mechanisms

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Research has shown that thiazole derivatives can act as inhibitors of α-glucosidase. nih.gov While specific studies on the alpha-glucosidase inhibitory activity of this compound are not extensively detailed in the provided search results, the broader class of thiazole-containing compounds has demonstrated significant potential. For instance, a series of pyrazoline-thiazole hybrid analogues were synthesized and evaluated for their anti-α-glucosidase activities, with some compounds showing excellent inhibitory potential. mdpi.com The inhibitory mechanism of such compounds often involves binding to the active site or allosteric sites of the enzyme, thereby preventing the breakdown of complex carbohydrates into glucose. sci-hub.se The structure-activity relationship studies of various heterocyclic compounds have revealed that specific substitutions on the thiazole ring can significantly influence their inhibitory potency against α-glucosidase. nih.govnih.govd-nb.info

Urease Inhibition Research and Active Site Interactions

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. nih.govvietnamjournal.ru The inhibition of urease is a promising strategy for combating these infections. nih.gov Thiazole-containing compounds have been investigated as potential urease inhibitors. mdpi.com Research on pyrazoline-thiazole hybrids has shown that these compounds can exhibit notable urease inhibitory activity. mdpi.com The mechanism of inhibition often involves the interaction of the compound with the active site of the urease enzyme, which contains nickel ions crucial for its catalytic activity. nih.govsemanticscholar.org Molecular docking studies have been employed to understand the binding modes of these inhibitors, revealing key interactions with amino acid residues within the active site. semanticscholar.org

Dual Enzyme Inhibition Concepts and Synergistic Effects

The concept of dual enzyme inhibition, where a single compound targets two different enzymes, is a growing area of interest in drug discovery. In the context of this compound and related structures, there is potential for dual inhibition of enzymes like α-glucosidase and urease. Studies on pyrazoline-thiazole hybrids have demonstrated that some compounds can effectively inhibit both enzymes. mdpi.com This dual activity could offer a synergistic therapeutic effect, particularly in conditions where both enzymatic pathways are relevant. For example, in diabetic patients with H. pylori infections, a dual inhibitor could simultaneously help manage blood sugar levels and combat the bacterial infection. The design of such dual inhibitors often involves incorporating structural features that allow for effective binding to the active sites of both target enzymes.

Antiviral Research Modalities

The emergence of new viral threats has accelerated the search for novel antiviral agents. This compound and its derivatives have been explored as potential antiviral compounds, with a particular focus on their ability to inhibit key viral enzymes.

Molecular Docking and In Silico Studies against Viral Proteases (e.g., SARS-CoV-2 Main Protease (Mpro))

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. ukm.mymdpi.com Molecular docking and in silico studies have been instrumental in identifying potential inhibitors of Mpro. ukm.my Thiazole-based compounds have been designed and evaluated as inhibitors of SARS-CoV-2 Mpro. mdpi.comnih.gov These computational studies predict the binding affinity and interaction patterns of the compounds within the active site of the protease. For instance, studies have shown that thiazole derivatives can form hydrogen bonds and hydrophobic interactions with key residues like His41 and Gln189 in the Mpro active site. nih.gov The thiazolidinone core, a related heterocyclic structure, has also been shown to act as a mimetic of the Gln amino acid of the natural substrate, highlighting the potential of such scaffolds in Mpro inhibition. mdpi.com

RNA-dependent RNA Polymerase (RdRp) Inhibition Studies through Computational Methods

RNA-dependent RNA polymerase (RdRp) is another essential enzyme for the replication of many RNA viruses, including SARS-CoV-2. mdpi.comnih.govmdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to screen for and evaluate potential RdRp inhibitors. mdpi.comnih.govresearchgate.net These studies help in understanding how a compound might bind to the active or allosteric sites of the RdRp enzyme, thereby blocking its function. mdpi.com While specific computational studies on this compound against RdRp were not found in the search results, the general approach of using in silico methods to identify and optimize inhibitors for this viral target is well-established. nih.govnih.gov

Antioxidant Activity Research Frameworks

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Thiazole derivatives have been investigated for their potential antioxidant properties. jst.go.jpurfu.ru The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical cation decolorization assay. jst.go.jp The structural features of thiazole-containing molecules, including the presence of specific substituent groups, can contribute to their antioxidant capacity. jst.go.jp While direct research on the antioxidant activity of this compound is not explicitly detailed, the broader family of thiazole derivatives has shown promise in this area. jst.go.jpurfu.ru

In Vitro Methodologies for Radical Scavenging Potential

No published research data is currently available for this topic.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced Bis(4-(p-tolyl)thiazol-2-yl)methane Derivatives

The rational design and synthesis of novel derivatives of "this compound" represent a primary avenue for future research. By strategically modifying the core structure, it is possible to fine-tune the compound's physicochemical and biological properties for specific applications. Future synthetic efforts will likely focus on several key areas of functionalization.

One promising approach involves the introduction of various substituents on the p-tolyl rings. For instance, incorporating electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule. nih.gov This could enhance its performance in electronic devices or modulate its interaction with biological targets. Another key area of modification is the methylene (B1212753) bridge, where replacing the hydrogen atoms with other functional groups could introduce new properties or improve existing ones.

Furthermore, the synthesis of symmetric and unsymmetric bis-thiazole derivatives will continue to be an area of interest. mdpi.com The development of efficient, one-pot, multi-component reactions will be crucial for generating a diverse library of these compounds for high-throughput screening. mdpi.comtandfonline.com

Below is a table outlining potential advanced derivatives and their intended functional enhancements:

Derivative NameModificationIntended Functional Enhancement
Bis(4-(p-aminophenyl)thiazol-2-yl)methaneIntroduction of amino groups on the phenyl ringsEnhanced metal-binding affinity, potential for further functionalization
Bis(4-(p-nitrophenyl)thiazol-2-yl)methaneIntroduction of nitro groups on the phenyl ringsAltered electronic properties for applications in nonlinear optics
(Bis(4-(p-tolyl)thiazol-2-yl))methanolOxidation of the methylene bridge to a secondary alcoholIncreased solubility in polar solvents, potential for esterification
1,1-Bis(4-(p-tolyl)thiazol-2-yl)ethaneAlkylation of the methylene bridgeIncreased lipophilicity, altered steric hindrance

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new "this compound" derivatives. These computational tools can significantly accelerate the design-synthesis-test cycle by predicting the properties and activities of novel compounds before they are synthesized. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of "this compound" derivatives with their biological activities. nih.gov By training these models on existing experimental data, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Deep learning algorithms, such as neural networks, can be employed to learn complex patterns from large datasets of chemical information. frontiersin.org This can lead to the de novo design of "this compound" derivatives with desired properties. Other ML techniques like random forests and support vector machines have also shown promise in classifying chemical compounds and predicting their biological activities. mdpi.com

The following table summarizes potential AI and ML applications in the discovery of "this compound" derivatives:

AI/ML ModelApplication
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular descriptors. nih.gov
Deep Neural NetworksDe novo design of derivatives with optimized properties. frontiersin.org
Random ForestsClassification of active vs. inactive compounds. mdpi.com
Support Vector MachinesPredicting biological activities and generating optimal descriptors. mdpi.com

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes in Solution

A deeper understanding of the dynamic behavior of "this compound" and its derivatives in solution is crucial for optimizing their performance in various applications. Advanced spectroscopic techniques will play a pivotal role in elucidating these dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure and conformational dynamics of these molecules in solution. mdpi.com Techniques such as 2D NMR (COSY, NOESY) can reveal through-bond and through-space interactions, offering insights into the molecule's flexibility and preferred conformations.

Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of fluorescent derivatives of "this compound". This can provide information on processes such as energy transfer and charge transfer, which are critical for applications in optoelectronics and sensing. tandfonline.com

The table below outlines advanced spectroscopic techniques and their specific applications for studying "this compound":

Spectroscopic TechniqueInformation Gained
2D NMR (COSY, NOESY)Conformational analysis and intermolecular interactions. mdpi.com
Time-Resolved Fluorescence SpectroscopyExcited-state dynamics, energy and charge transfer processes. tandfonline.com
Mass SpectrometryConfirmation of molecular weight and fragmentation patterns. mdpi.com
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentification of functional groups and vibrational modes. mdpi.com

Exploration of Novel Catalytic Transformations Mediated by Metal Complexes

The development of novel catalytic transformations mediated by metal complexes of "this compound" is a highly promising area of future research. The bidentate nature of this ligand, with its two nitrogen atoms in the thiazole (B1198619) rings, makes it an excellent candidate for coordinating with a variety of transition metals. mdpi.com

These metal complexes could find applications in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents, which in turn can influence the catalytic activity and selectivity of the metal center.

Researchers will likely explore the synthesis of a variety of metal complexes using different transition metals and then screen them for catalytic activity in various organic transformations. The development of recyclable catalysts based on these complexes will also be a key focus, contributing to the advancement of green chemistry.

The following table lists potential catalytic transformations that could be mediated by metal complexes of "this compound":

Catalytic ReactionPotential Metal Center
Suzuki-Miyaura Cross-CouplingPalladium, Nickel
Transfer HydrogenationRuthenium, Iridium
Alkane OxidationIron, Copper
CycloisomerizationRuthenium

Predictive Modeling for Complex Structure-Function-Mechanism Relationships

To fully unlock the potential of "this compound" and its derivatives, it is essential to develop predictive models that can unravel the complex relationships between their structure, function, and underlying mechanisms of action. This will require a multi-pronged approach that combines computational modeling with experimental validation.

Computational methods such as Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of these molecules, providing insights into their reactivity and potential for various applications. nih.gov Molecular docking and molecular dynamics simulations can be employed to study the interactions of these compounds with biological targets, helping to elucidate their mechanisms of action at the molecular level.

By integrating data from these computational models with experimental results from biological assays and spectroscopic studies, researchers can build comprehensive predictive models. These models will not only enhance our fundamental understanding of this class of compounds but also guide the rational design of new derivatives with improved performance.

The components of a predictive model for "this compound" are outlined in the table below:

Model ComponentDescription
Quantum Chemical Calculations (DFT)Prediction of electronic properties, reactivity, and spectroscopic features. nih.gov
Molecular DockingSimulation of binding modes with biological macromolecules.
Molecular Dynamics SimulationsAnalysis of conformational changes and binding stability over time.
Experimental Data IntegrationIncorporation of results from biological assays and spectroscopic analyses.

Q & A

Q. What are the common synthetic routes for preparing Bis(4-(p-tolyl)thiazol-2-yl)methane and its derivatives?

The synthesis typically involves condensation reactions of thiazole precursors. For example, 4-(p-tolyl)thiazol-2-ylamine can react with formaldehyde under acidic conditions to form the methane-bridged structure. A reported method includes heating 4-(p-tolyl)thiazol-2-ylamine with formaldehyde (30% solution) and concentrated HCl at 90–95°C for 4 hours, followed by neutralization and crystallization from acetone . Alternative routes involve arylisothiocyanate intermediates, where equimolar reactions in DMF under reflux yield thiourea derivatives, which are further cyclized .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on a combination of spectroscopic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and bridging groups. For example, methane protons appear as singlets in the range δ 4.5–5.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • TLC monitoring : Reaction progress is tracked using solvent systems like ethyl acetate/hexane (1:3) .
    Recrystallization from ethanol or acetone is standard for purity enhancement .

Advanced Research Questions

Q. What experimental factors influence the yield of this compound in cyclization reactions?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reactivity in thiourea cyclization, while dichloromethane is preferred for sulfonylation steps .
  • Catalyst type : Acidic conditions (HCl) promote formaldehyde-mediated bridging, but excess acid may lead to side products like sulfonamide derivatives .
  • Reaction time : Prolonged heating (>4 hours) can degrade thermally sensitive thiazole rings, reducing yields .
    For example, a 79% yield was achieved for a thiourea intermediate using DMF and 4-hour reflux, whereas shorter times led to incomplete cyclization .

Q. How can researchers resolve contradictions in spectroscopic data for thiazole-based methane derivatives?

Discrepancies often arise from:

  • Tautomerism : Thiazole-thione tautomers may produce split peaks in NMR. Locked structures via X-ray crystallography (e.g., single-crystal analysis) can clarify assignments .
  • Regioisomeric byproducts : HPLC-MS or preparative TLC isolates isomers, with 13^13C NMR distinguishing substituent positions (e.g., aryl vs. methyl groups on thiazole) .
  • Solvent effects : Deuterated DMSO may shift proton signals compared to CDCl₃ due to hydrogen bonding .

Q. What strategies optimize the functionalization of this compound for structure-activity studies?

  • Electrophilic substitution : Bromination at the para-position of the tolyl group enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura) .
  • Heterocycle fusion : Condensation with 1,3,4-thiadiazoles or triazoles introduces π-conjugated systems, monitored via TLC and UV-vis spectroscopy .
  • Coordination chemistry : The methane bridge acts as a ligand scaffold for metal complexes (e.g., Cu²⁺), studied via cyclic voltammetry and EPR to assess redox behavior .

Methodological Challenges and Solutions

Q. How are reaction byproducts identified and mitigated during the synthesis of this compound?

  • Byproduct analysis : GC-MS or LC-MS detects oligomers or decomposition products (e.g., sulfonic acids from over-sulfonation) .
  • Temperature control : Lowering reaction temperatures (e.g., 60°C instead of reflux) reduces side reactions in formaldehyde-mediated bridging .
  • Protecting groups : Temporary protection of thiazole NH groups with acetyl prevents unwanted nucleophilic attacks during functionalization .

Q. What computational tools support the design of derivatives based on this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions for photophysical applications .
  • Molecular docking : Screens potential bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .
  • Retrosynthetic software : Tools like Synthia™ propose routes for complex analogs, validated via small-scale trial reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.